Nitroblue tetrazolium

Descripción general

Descripción

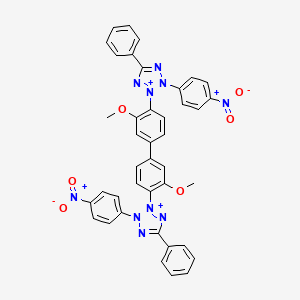

El tetrazolio azul de nitrógeno es un compuesto químico compuesto por dos unidades de tetrazol. Se utiliza ampliamente en inmunología para la detección sensible de la fosfatasa alcalina. El compuesto es conocido por su capacidad para formar un precipitado de formazán azul oscuro tras la reducción, lo que lo convierte en útil en diversos ensayos bioquímicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tetrazolio azul de nitrógeno se puede sintetizar mediante la reacción de cloruro de 2,2'-bis(4-nitrofenil)-5,5'-difenil-3,3'-(3,3'-dimetoxi-4,4'-difenileno)ditetrazolio con reactivos adecuados bajo condiciones controladas. La reacción suele implicar el uso de dimetilformamida (DMF) como disolvente y requiere un control cuidadoso de la temperatura para garantizar la estabilidad del producto .

Métodos de producción industrial

En entornos industriales, el tetrazolio azul de nitrógeno se produce disolviendo el compuesto en una solución de dimetilformamida al 70%. La solución se filtra y purifica para obtener un producto de alta calidad adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El tetrazolio azul de nitrógeno experimenta varios tipos de reacciones químicas, entre ellas:

Reducción: El compuesto se reduce para formar un precipitado de formazán azul oscuro.

Oxidación: Puede actuar como aceptor de electrones en reacciones redox.

Sustitución: El tetrazolio azul de nitrógeno puede participar en reacciones de sustitución con diversos nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con tetrazolio azul de nitrógeno incluyen NADH, NADPH y otros donadores de electrones. Las reacciones se llevan a cabo normalmente en presencia de un detergente como Tritón X-100 o Tween 80 para mejorar la solubilidad del compuesto .

Principales productos

El principal producto formado por la reducción del tetrazolio azul de nitrógeno es el formazán, un compuesto azul oscuro que es insoluble en agua .

Aplicaciones Científicas De Investigación

Biochemical Research

Detection of Reactive Oxygen Species:

NBT is primarily recognized for its role in detecting superoxide radicals. When NBT is reduced by superoxide, it forms a blue formazan precipitate, which can be quantified spectrophotometrically or microscopically. This property has made it invaluable in studies assessing oxidative stress in biological samples, particularly in oocytes and embryos.

- Case Study: Oocyte and Embryo Assessment

A study developed an alternative method using NBT staining to evaluate intracellular ROS levels in cumulus-oocyte complexes and embryos. The results indicated that treated groups showed higher levels of ROS compared to controls, highlighting the efficacy of NBT in reproductive biology research .

Cellular Metabolic Activity:

The NBT reduction test is also utilized to measure metabolic activity in various cell types, including neutrophils. The ability of these cells to reduce NBT correlates with their functional status and oxidative burst capability.

- Case Study: Neutrophil Activation

In a veterinary study, the NBT reduction test was employed to discriminate between bacterial and non-bacterial neutrophilic dermatitis in dogs. The results demonstrated significantly higher neutrophil activation in affected dogs compared to healthy controls, confirming the utility of NBT as a diagnostic tool .

Clinical Diagnostics

Chronic Granulomatous Disease Screening:

One of the most critical applications of NBT is its use as a primary screening test for chronic granulomatous disease (CGD). In CGD patients, neutrophils fail to reduce NBT due to a defect in the oxidative burst mechanism.

- Clinical Findings:

Research has shown that neutrophils from CGD patients remain colorless when stimulated, while normal neutrophils exhibit a robust blue staining pattern upon NBT reduction . This characteristic staining has been used effectively to diagnose CGD.

Infection Diagnosis:

The NBT test has been explored for its diagnostic accuracy in identifying bacterial infections. A study indicated that patients with acute bacterial infections showed a significantly higher percentage of NBT-positive neutrophils compared to healthy controls.

- Diagnostic Insights:

The mean percentage of NBT-positive neutrophils was found to be 34.2% in patients with confirmed bacterial infections, compared to only 6.1% in healthy subjects . However, caution is advised as false negatives can occur, particularly in cases of bacteremia.

NBT Staining Protocol

The following table summarizes the standard protocol for preparing and using the NBT staining solution:

| Component | Quantity |

|---|---|

| This compound | 20 mg |

| Phosphate-buffered saline (PBS) | 10 ml |

| Incubation Temperature | 37°C |

| Incubation Duration | 30 min |

- Dissolve this compound powder in PBS.

- Incubate samples with the prepared solution.

- Analyze results using microscopy or spectrophotometry.

Mecanismo De Acción

El mecanismo de acción del tetrazolio azul de nitrógeno implica su reducción por donadores de electrones como NADH o NADPH. Esta reducción conduce a la formación de formazán, que precipita como un compuesto azul oscuro. El proceso de reducción se ve facilitado por enzimas como la reductasa del citocromo P450 y la reductasa del citocromo b5 . La capacidad del compuesto para formar un precipitado coloreado lo convierte en útil para detectar la presencia de especies reactivas de oxígeno y otros agentes reductores .

Comparación Con Compuestos Similares

El tetrazolio azul de nitrógeno es único en su capacidad para formar un precipitado de formazán azul oscuro tras la reducción. Compuestos similares incluyen:

Cloruro de azul de tetrazolio: Otro compuesto basado en tetrazol utilizado como indicador redox.

Meto sulfato de fenazina: Un compuesto que se utiliza junto con el tetrazolio azul de nitrógeno para mejorar sus propiedades redox.

N,N-Dimetil-p-fenilendiamina: Utilizado en ensayos colorimétricos para detectar radicales aniónicos superóxido

El tetrazolio azul de nitrógeno destaca por su alta sensibilidad y especificidad en la detección de fosfatasa alcalina y especies reactivas de oxígeno, lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas y médicas .

Actividad Biológica

Nitroblue tetrazolium (NBT) is a chemical compound widely used in biological and clinical research, particularly for its role in detecting oxidative stress and assessing immune function. This article explores the biological activity of NBT, its applications in various fields, and relevant case studies.

Overview of this compound

This compound is a yellow dye that can be reduced to a blue formazan precipitate by superoxide radicals, making it an effective indicator of oxidative stress and cellular respiration. It is commonly used in assays to evaluate the metabolic activity of cells, particularly phagocytes, and to measure the production of reactive oxygen species (ROS) in various biological systems .

The primary mechanism through which NBT operates involves its reduction by superoxide anions. When cells are activated—such as during an immune response—these reactive species are produced. The reduction of NBT to formazan is a colorimetric change that can be quantified spectrophotometrically, allowing researchers to assess the oxidative burst activity of phagocytes .

Applications in Immunology

Chronic Granulomatous Disease (CGD) Testing

- NBT is instrumental in diagnosing CGD, a genetic disorder characterized by a defect in the NADPH oxidase complex, leading to impaired ROS production. In patients with CGD, neutrophils fail to reduce NBT, resulting in lower or absent blue precipitate formation .

Oxidative Stress Studies

- The NBT assay has been utilized to study oxidative stress in various conditions, including retinal damage due to vitamin E deficiency. Increased NBT staining was observed in affected tissues, indicating elevated oxidative stress levels .

Case Study 1: NBT Test in COVID-19 Patients

A study investigated the use of the NBT test on neutrophils from COVID-19 patients. The results showed significant NBT positivity even without exogenous stimulation, suggesting that neutrophils were undergoing an oxidative burst due to the viral infection. This finding indicates that NBT can serve as a marker for immune activation in severe cases of COVID-19 .

Case Study 2: Retinal Oxidative Stress

Research on rat retinas demonstrated that NBT staining increased under conditions of vitamin E deficiency and after exposure to blue light. This study highlighted the potential of NBT as a marker for oxidative damage in retinal tissues, correlating with changes in catalase activity and morphological alterations .

Table 1: Comparison of NBT Activity Under Different Conditions

| Condition | NBT Staining Result | Observations |

|---|---|---|

| Normal Rat Retina | Low | Baseline oxidative stress |

| Vitamin E Deficiency | High | Increased oxidative stress markers |

| Blue Light Exposure | Moderate | Indicated potential retinal damage |

| COVID-19 Patient Neutrophils | High | Suggests ongoing oxidative burst |

Research Findings

Recent studies have reinforced the utility of NBT as a diagnostic tool and research reagent:

- Immunohistochemistry : NBT is frequently used alongside alkaline phosphatase substrates for visualizing antibody binding sites in tissue samples .

- Cell Viability Assays : It serves as an indicator of cell viability based on redox potential, with actively respiring cells converting NBT into a blue precipitate .

- Oxidative Stress Measurement : The assay provides insights into the balance between ROS production and antioxidant defenses within cells .

Propiedades

Número CAS |

7695-60-5 |

|---|---|

Fórmula molecular |

C40H30N10O6+2 |

Peso molecular |

746.7 g/mol |

Nombre IUPAC |

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium |

InChI |

InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |

Clave InChI |

JPXMTWWFLBLUCD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

SMILES canónico |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

Key on ui other cas no. |

7695-60-5 |

Descripción física |

Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |

Sinónimos |

Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.